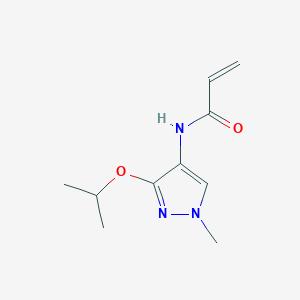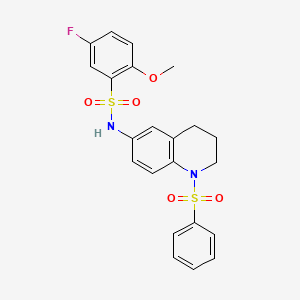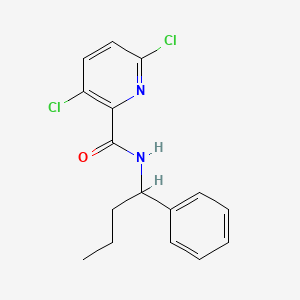
N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide, commonly known as MPA-NPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPA-NPY belongs to the class of pyrazole derivatives, and it is synthesized through a specific chemical process.
作用机制
The mechanism of action of MPA-NPY is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes that are involved in cell proliferation and survival. MPA-NPY has been shown to inhibit the activity of AKT and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MPA-NPY has been shown to have several biochemical and physiological effects. In cancer cells, MPA-NPY has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes that are involved in cancer progression. In neurons, MPA-NPY has been shown to protect against oxidative stress-induced damage and reduce inflammation.
实验室实验的优点和局限性
One of the advantages of using MPA-NPY in lab experiments is its high specificity for the enzymes it targets. This specificity allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation of using MPA-NPY is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for the study of MPA-NPY. One area of interest is the development of MPA-NPY derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MPA-NPY and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, the development of more efficient and scalable synthesis methods for MPA-NPY will be crucial for its widespread use in scientific research.
Conclusion:
In conclusion, MPA-NPY is a chemical compound that has shown potential applications in various areas of scientific research. Its specificity for specific enzymes, anti-cancer properties, and neuroprotective effects make it an intriguing compound for further study. While there are limitations to its use in lab experiments, the potential future directions for the study of MPA-NPY are promising, and it will be interesting to see how this compound is further developed and utilized in the future.
合成方法
The synthesis of MPA-NPY involves a multi-step process that requires expertise and precision. The first step involves the preparation of 1-methyl-3-propan-2-yloxypyrazole-4-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with prop-2-enamide to yield MPA-NPY. The purity of the final product is crucial, and several purification steps are required to obtain a high-quality sample.
科学研究应用
MPA-NPY has shown potential applications in various areas of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that MPA-NPY has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, MPA-NPY has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
N-(1-methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-5-9(14)11-8-6-13(4)12-10(8)15-7(2)3/h5-7H,1H2,2-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNIIRGKKMREGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874748.png)

![N-[3-(3-Chlorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2874750.png)
![3-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]thio}-6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2874756.png)

![4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2874760.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874762.png)
![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2874763.png)
![Ethyl 2-[[2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2874764.png)

![N-(3-methoxybenzyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2874768.png)
![8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874769.png)
